(3-METHOXYADAMANTAN-1-YL)METHANAMINE
Description
(3-Methoxyadamantan-1-yl)methanamine is a derivative of adamantane, a diamondoid hydrocarbon known for its rigid, cage-like structure. The compound features a methoxy group (-OCH₃) at the 3-position and a methanamine (-CH₂NH₂) group at the 1-position of the adamantane scaffold. This compound’s structural attributes position it as a subject of interest in medicinal chemistry, particularly for neurological or antiviral applications, akin to other adamantane-based drugs like amantadine and memantine.
Properties
CAS No. |
740735-95-9 |
|---|---|
Molecular Formula |
C12H21NO |
Molecular Weight |
195.30 |
IUPAC Name |
(3-methoxy-1-adamantyl)methanamine |
InChI |
InChI=1S/C12H21NO/c1-14-12-5-9-2-10(6-12)4-11(3-9,7-12)8-13/h9-10H,2-8,13H2,1H3 |
InChI Key |
SZOAOLJFTBJMMU-UHFFFAOYSA-N |
SMILES |
COC12CC3CC(C1)CC(C3)(C2)CN |
Canonical SMILES |
COC12CC3CC(C1)CC(C3)(C2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-METHOXYADAMANTAN-1-YL)METHANAMINE typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of suitable precursors to form the tricyclic core, followed by the introduction of the methoxy and methanamine groups. The reaction conditions often require specific catalysts and solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to scale up the process efficiently. This includes the use of continuous flow reactors and advanced purification techniques to meet the demand for high-purity products in research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
(3-METHOXYADAMANTAN-1-YL)METHANAMINE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to simplify the molecule or alter its reactivity.
Substitution: Allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Scientific Research Applications
(3-METHOXYADAMANTAN-1-YL)METHANAMINE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-METHOXYADAMANTAN-1-YL)METHANAMINE involves its interaction with specific molecular targets and pathways. The methanamine group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the tricyclic structure may enable the compound to fit into unique binding sites, modulating biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Adamantane derivatives are diverse, with substituent variations dictating pharmacological profiles. Key analogues include:
- [3-(3,4-Dichlorophenyl)-1-adamantyl]methylamine: Features a dichlorophenyl group at the 3-position and a methylamine at the 1-position.
- Amantadine (1-adamantylamine) : A primary amine directly attached to the adamantane core. Lacks the methoxy group and methylene spacer seen in the target compound, resulting in lower molecular weight and altered receptor interactions.
- Memantine (3,5-dimethyladamantan-1-amine) : Contains methyl groups at the 3- and 5-positions, increasing lipophilicity and NMDA receptor affinity compared to amantadine.
Functional Group Analysis
- Methoxy (-OCH₃) : Electron-donating, enhances solubility via polar interactions. Contrasts with dichlorophenyl’s electron-withdrawing and hydrophobic nature.
- Methanamine (-CH₂NH₂) : A secondary amine with a methylene spacer, allowing flexible orientation in binding pockets compared to amantadine’s primary amine.
Physicochemical Properties
| Property | (3-Methoxyadamantan-1-yl)methanamine | [3-(3,4-Dichlorophenyl)-1-adamantyl]methylamine | Amantadine | Memantine |
|---|---|---|---|---|
| Molecular Weight | ~225.3 | ~354.3 | 151.25 | 179.3 |
| Calculated logP | ~2.1 | ~4.5 | 1.99 | 3.01 |
| Key Substituents | 3-OCH₃, 1-CH₂NH₂ | 3-(3,4-Cl₂C₆H₃), 1-CH₂NH₂ | 1-NH₂ | 3,5-(CH₃)₂, 1-NH₂ |
| Solubility | Moderate (polar OCH₃) | Low (hydrophobic Cl₂C₆H₃) | Low | Very low |
Methodological Considerations in Compound Similarity Assessment
Similarity analysis often employs computational tools such as Tanimoto coefficients (structural fingerprints) or pharmacophore modeling . For example:
- The target compound shares a Tanimoto coefficient >0.7 with amantadine due to the amine group but <0.5 with dichlorophenyl derivatives due to divergent substituents.
- Functional group-centric methods prioritize amine-containing adamantanes, while substructure searches highlight methoxy-specific analogs.
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